(2-bromo-6-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-6-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BRMPTPAA and has a molecular formula of C18H14BrN3O9.
Wirkmechanismus
The mechanism of action of BRMPTPAA involves the inhibition of a specific enzyme called dihydroorotate dehydrogenase. This enzyme is involved in the synthesis of pyrimidine, which is essential for the growth and proliferation of cancer cells. By inhibiting this enzyme, BRMPTPAA can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
BRMPTPAA has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve the function of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRMPTPAA in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer, with fewer side effects than traditional chemotherapy. However, one of the limitations of using BRMPTPAA in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on BRMPTPAA. One area of interest is the development of new drugs based on this compound. Researchers are also exploring the potential use of BRMPTPAA in combination with other drugs to improve its effectiveness. Additionally, further studies are needed to investigate the long-term effects of BRMPTPAA and its potential side effects.
Synthesemethoden
The synthesis of BRMPTPAA involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-6-methoxy-4-nitrophenol, which is then reacted with ethyl 2-(bromomethyl)acrylate to form an intermediate product. This intermediate product is then reacted with 2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidine-5-carbaldehyde to form BRMPTPAA.
Wissenschaftliche Forschungsanwendungen
BRMPTPAA has been studied for its potential applications in various scientific fields. One of the areas where this compound has shown promise is in the development of new drugs. Studies have shown that BRMPTPAA has the potential to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
(2-bromo-6-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid |
---|---|
Molekularformel |
C17H15BrN2O7 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
2-[2-bromo-6-methoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H15BrN2O7/c1-3-4-20-16(24)10(15(23)19-17(20)25)5-9-6-11(18)14(12(7-9)26-2)27-8-13(21)22/h3,5-7H,1,4,8H2,2H3,(H,21,22)(H,19,23,25)/b10-5- |
InChI-Schlüssel |
WTOGCOKBIJZSSF-YHYXMXQVSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)Br)OCC(=O)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)Br)OCC(=O)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.